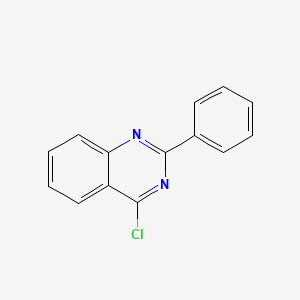

4-Chloro-2-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400965. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHKONRNYCDRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215132 | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-25-9 | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6484-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-phenylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-PHENYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QRD56Y64F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 4-Chloro-2-phenylquinazoline: A Technical Guide to a Key Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Abstract

4-Chloro-2-phenylquinazoline stands as a critical structural motif and a versatile intermediate in the synthesis of a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Its preparation from the readily available 2-phenylquinazolin-4(3H)-one is a cornerstone reaction for medicinal chemists. This technical guide provides an in-depth exploration of the common and effective methods for this chlorination, focusing on the use of phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offers a comparative analysis of the reagents, and provides detailed, field-proven experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The quinazoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The 4-chloro substituent on the 2-phenylquinazoline core is a particularly valuable functional handle. Its susceptibility to nucleophilic aromatic substitution allows for the facile introduction of diverse functionalities at the C4 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The conversion of the stable and easily synthesized 2-phenylquinazolin-4(3H)-one to its 4-chloro derivative is, therefore, a pivotal step in many synthetic routes.

A Comparative Overview of Chlorinating Agents

The transformation of the lactam functionality in 2-phenylquinazolin-4(3H)-one to the corresponding chloro-amidine in this compound is typically achieved using strong chlorinating agents. The choice of reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions, scale of the reaction, and ease of work-up. The most commonly employed reagents are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).

| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |

| POCl₃ | High reactivity, effective for a wide range of substrates. | Work-up can be challenging due to the formation of phosphoric acid byproducts. Can require high temperatures. | Neat or with a high-boiling solvent, often with a catalytic amount of a tertiary amine or DMF. |

| SOCl₂ | Gaseous byproducts (SO₂ and HCl) are easily removed, simplifying work-up. Milder conditions can sometimes be employed. | Can be less reactive than POCl₃ for some substrates. Often requires a catalyst like DMF. | Neat or in an inert solvent (e.g., toluene, dioxane), frequently with catalytic DMF. |

| PCl₅/POCl₃ | A highly potent chlorinating system, effective for unreactive substrates. | Generates significant amounts of acidic byproducts, making work-up more demanding. PCl₅ is a solid and can be more challenging to handle. | Typically used as a mixture, often heated on a water bath. |

Mechanistic Insights: The "Why" Behind the Synthesis

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The chlorination of 2-phenylquinazolin-4(3H)-one, which exists in tautomeric equilibrium with its enol form, 2-phenyl-4-hydroxyquinazoline, proceeds through the activation of the lactam oxygen.

Chlorination with Phosphorus Oxychloride (POCl₃)

The reaction of quinazolinones with POCl₃ is a well-studied, two-stage process.[1][2]

-

Phosphorylation: The initial step involves the nucleophilic attack of the lactam oxygen onto the phosphorus atom of POCl₃. This is often facilitated by a base (like a tertiary amine) and occurs at relatively low temperatures (below 25 °C) to form a phosphorylated intermediate.[1] This activation step is crucial as it transforms the hydroxyl group of the enol tautomer into a good leaving group.

-

Chloride Attack and Elimination: The second stage requires heating (typically 70-90 °C) and involves the nucleophilic attack of a chloride ion on the C4 position of the quinazoline ring.[1] This is followed by the elimination of the dichlorophosphate group to yield the desired this compound and byproducts derived from phosphoric acid.

Caption: Mechanism of Chlorination with POCl₃.

Chlorination with Thionyl Chloride (SOCl₂) and Catalytic DMF

When thionyl chloride is used, especially in the presence of N,N-dimethylformamide (DMF), the reaction proceeds via the formation of a Vilsmeier-Haack type reagent, an electrophilic iminium salt.

-

Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form a highly reactive chloroiminium salt, often referred to as the Vilsmeier reagent.

-

Activation of the Quinazolinone: The lactam oxygen of the enol tautomer of 2-phenylquinazolin-4(3H)-one attacks the electrophilic Vilsmeier reagent.

-

Chloride Transfer and Elimination: A subsequent intramolecular or intermolecular transfer of a chloride ion to the C4 position, followed by the elimination of DMF and sulfur dioxide, yields the final product.

Caption: Mechanism of Chlorination with SOCl₂/DMF.

Chlorination with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that reacts readily with the lactam functionality.

-

Formation of a Chloroiminium Intermediate: The reaction is believed to proceed through the attack of the lactam oxygen on PCl₅, leading to the formation of an intermediate that quickly rearranges to a chloroiminium species with the elimination of POCl₃.

-

Chloride Attack: A chloride ion then attacks the C4 position, leading to the formation of the product.

Caption: Proposed Mechanism of Chlorination with PCl₅.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Chlorination using Thionyl Chloride and DMF

This method is often favored for its straightforward work-up.

Step-by-Step Methodology:

-

To a stirred suspension of 2-phenylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (approximately 10 volumes), slowly add a catalytic amount of N,N-dimethylformamide (DMF) (approximately 0.3 eq) at room temperature.

-

Heat the reaction mixture to reflux (around 79 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will quench the excess thionyl chloride.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to yield pure this compound.[3]

Sources

An In-depth Technical Guide to 4-Chloro-2-phenylquinazoline (CAS 6484-25-9): Synthesis, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of 4-Chloro-2-phenylquinazoline, a pivotal heterocyclic intermediate. The document delves into its synthesis, underlying reaction mechanisms, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological targets.

Within this important class of compounds, this compound stands out as a critical and versatile building block.[6] The presence of a phenyl group at the C2 position and, more importantly, a reactive chloro group at the C4 position, makes it an ideal precursor for generating diverse libraries of bioactive molecules through nucleophilic substitution and cross-coupling reactions.[6][7] This guide will elucidate the chemical principles that make this compound an indispensable tool in modern drug discovery.

Physicochemical Properties

This compound is typically a white to tan solid at room temperature.[6][8] Its key properties are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 6484-25-9 | [9][10] |

| Molecular Formula | C₁₄H₉ClN₂ | [11] |

| Molecular Weight | 240.69 g/mol | [11] |

| Appearance | White to tan solid/liquid | [6][8] |

| Melting Point | 124-128.5 °C | [8][9][12] |

| IUPAC Name | This compound | [10][11] |

| SMILES | Clc1nc(nc2ccccc12)-c3ccccc3 | |

| InChIKey | OBHKONRNYCDRKM-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of this compound involves a two-step process starting from readily available anthranilic acid. The key is the initial formation of the quinazolinone core, followed by a chlorination step to introduce the reactive handle at the C4 position.

Step 1: Synthesis of the Precursor, 2-Phenylquinazolin-4(3H)-one

The formation of the 2-phenylquinazolin-4(3H)-one core can be achieved through several methods. A common and reliable route involves the condensation of anthranilic acid with benzoyl chloride to form an intermediate, which is then cyclized.[13] An alternative, high-yield method involves the direct reaction of anthranilic acid with benzamide at elevated temperatures.[14]

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one from Anthranilic Acid and Benzamide [14]

-

Reagents:

-

Anthranilic acid

-

Benzamide (2 molar equivalents)

-

-

Procedure:

-

Combine anthranilic acid and benzamide in a 1:2 molar ratio in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 180-200 °C for 2 hours. The reaction is typically performed neat (solvent-free).

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, allowing the product to solidify.

-

Recrystallize the crude solid from ethanol to yield pure 2-phenylquinazolin-4(3H)-one. This method has reported yields of up to 90%.[14]

-

Step 2: Chlorination of 2-Phenylquinazolin-4(3H)-one

The conversion of the stable quinazolinone to the reactive 4-chloro derivative is the crucial activation step. This is achieved by treating the precursor with a strong chlorinating agent. The most common and effective reagents are thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃).[8][15]

The reaction with thionyl chloride and DMF proceeds via a Vilsmeier-Haack-type mechanism. DMF reacts with SOCl₂ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. The oxygen of the quinazolinone's amide group attacks this reagent, leading to the formation of a reactive intermediate that readily undergoes nucleophilic attack by the chloride ion, displacing the oxygen and yielding the final product. This catalytic approach is often preferred for its milder conditions compared to neat POCl₃.

Experimental Protocol: Synthesis of this compound [8]

-

Reagents:

-

2-Phenylquinazolin-4(3H)-one (1.0 eq)

-

Thionyl chloride (SOCl₂) (approx. 10-15 volumes)

-

N,N-Dimethylformamide (DMF) (catalytic, approx. 0.4 eq)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 20.8 g of 2-phenylquinazolin-4(3H)-one in 195 ml of thionyl chloride.

-

Slowly add 6.85 g of dimethylformamide to the mixture with stirring.

-

Heat the mixture under reflux for 75 minutes. The solid will gradually dissolve as the reaction proceeds.

-

After cooling, carefully pour the reaction mixture into a large beaker containing 1000 ml of crushed ice. This step quenches the excess thionyl chloride.

-

Allow the ice to melt, during which the product will precipitate. Collect the tan solid precipitate by filtration.

-

For purification, dissolve the still-moist solid in methylene chloride, dry the solution over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting residue from hexane to yield pure this compound as a crystalline solid (reported yield: 10.45 g).[8]

-

Caption: Overall synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems almost entirely from the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms and the fused benzene ring makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions (via cross-coupling reactions).

This reactivity profile positions this compound as a cornerstone intermediate for developing targeted therapeutics.[6][16]

-

Anticancer Agents: A primary application is the synthesis of 4-anilinoquinazoline derivatives.[1] This class of compounds is renowned for its ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[1] The reaction involves the nucleophilic displacement of the chloride by a substituted aniline.

-

Anti-inflammatory Agents: Derivatives of 2-phenylquinazoline have demonstrated significant anti-inflammatory activity by inhibiting proinflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like NF-κB.[3] The 4-chloro intermediate is crucial for synthesizing libraries of these compounds to explore structure-activity relationships.

-

Other Therapeutic Areas: The scaffold has been used to develop agents with antimicrobial, nematicidal, and antiviral properties.[16] It has also been used as a reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 4-position, further expanding its synthetic diversity.[7]

Caption: Reactivity hub of this compound in synthesis.

Safety and Handling

This compound is associated with specific hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[11]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound (CAS 6484-25-9) is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward and high-yield synthesis, combined with the exceptional reactivity of the C4-chloro group, provides a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its proven utility in the development of anticancer and anti-inflammatory drugs underscores its continued importance in the quest for new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to innovate in the fields of organic synthesis and drug discovery.

References

-

PrepChem.com . Synthesis of this compound. [Link]

-

J&K Scientific . This compound | 6484-25-9. [Link]

-

Oriental Journal of Chemistry . Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

-

ResearchGate . Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and.... [Link]

-

AIP Publishing . Methods for the Synthesis of 2-Phenylquinazolin-4-one and Studying Methylation Reactions in Different Solvents. [Link]

-

ResearchGate . Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives | Request PDF. [Link]

-

AIP Publishing . Methods for the synthesis of 2-phenylquinazolin-4-one and studying methylation reactions in different solvents. [Link]

-

National Center for Biotechnology Information (PMC) . Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

ResearchGate . (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. [Link]

-

CAS Common Chemistry . This compound. [Link]

-

Semantic Scholar . QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]

-

PubMed . Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. [Link]

-

MDPI . Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

PubChem . This compound | C14H9ClN2 | CID 80977. [Link]

-

National Center for Biotechnology Information (PMC) . Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

Matrix Fine Chemicals . This compound | CAS 6484-25-9. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | CAS 6484-25-9 [matrix-fine-chemicals.com]

- 11. This compound | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 6484-25-9 [chemicalbook.com]

- 13. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 16. jk-sci.com [jk-sci.com]

The Lynchpin of Bioactive Scaffolds: An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-phenylquinazoline

Abstract

This technical guide provides a comprehensive exploration of 4-Chloro-2-phenylquinazoline, a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced details of its molecular architecture, offers a field-proven synthesis protocol with mechanistic elucidation, presents a thorough spectroscopic characterization, and discusses its significant applications in modern pharmacology. By integrating theoretical principles with practical, validated methodologies, this guide serves as an essential resource for the scientific community engaged in the exploration of quinazoline-based therapeutics.

Introduction: The Quinazoline Core and the Significance of the 4-Chloro-2-phenyl Moiety

The quinazoline scaffold, a fused bicyclic heterocycle of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The strategic importance of this compound lies in its role as a highly versatile precursor. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles, thus enabling the synthesis of a diverse library of 4-substituted-2-phenylquinazoline analogues. This reactivity profile makes it an invaluable building block in the development of novel therapeutic agents.[5][6]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound dictates its reactivity and biological interactions. A thorough understanding of its structural and electronic features is therefore paramount.

2.1. Core Structure and Nomenclature

-

Systematic Name: this compound[7]

-

Molecular Formula: C₁₄H₉ClN₂[8]

-

Molecular Weight: 240.69 g/mol [9]

-

CAS Registry Number: 6484-25-9[8]

While extensive searches of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimental crystal structure for this compound, its molecular geometry can be reliably inferred from computational studies and data from structurally similar compounds.[10][11] The molecule consists of a planar quinazoline ring system fused to a phenyl ring at the 2-position. The chlorine atom is situated at the 4-position of the quinazoline core.

2.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| Melting Point | 124-126 °C | [4][6] |

| Appearance | Brown to off-white solid | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and hot ethanol. | [4] |

Synthesis of this compound: A Validated Protocol and Mechanistic Insights

The most prevalent and reliable synthesis of this compound involves the chlorination of its precursor, 2-phenylquinazolin-4(3H)-one. This section provides a detailed, step-by-step protocol and elucidates the underlying reaction mechanism.

3.1. Experimental Protocol

This protocol is a robust and scalable method for the preparation of this compound.

Starting Material: 2-Phenylquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (approximately 10-15 equivalents).

-

Catalyst Addition: To the stirring suspension at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise. The addition of DMF is crucial as it facilitates the formation of the Vilsmeier-Haack reagent, the active chlorinating species.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess thionyl chloride.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[4]

3.2. Mechanistic Rationale

The conversion of the 4-oxo group of the quinazolinone to the 4-chloro group is not a simple nucleophilic substitution. The reaction proceeds through the formation of a highly reactive intermediate, the Vilsmeier-Haack reagent, from the reaction of thionyl chloride and DMF. This reagent then activates the carbonyl group of the quinazolinone, facilitating the subsequent nucleophilic attack by the chloride ion.

Diagram 1: Proposed Reaction Mechanism for the Synthesis of this compound

Caption: Proposed mechanism for the synthesis of this compound.

Diagram 2: Experimental Workflow for the Synthesis and Purification

Caption: A streamlined workflow for the synthesis of this compound.

Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Source(s) |

| ¹H | 8.19-8.12 | m | 3H (Aromatic) | [4] |

| 7.90-7.85 | m | 2H (Aromatic) | [4] | |

| 7.67-7.62 | m | 1H (Aromatic) | [4] | |

| 7.61-7.55 | m | 3H (Aromatic) | [4] | |

| ¹³C | 161.80 | - | C=N | [4] |

| 153.93 | - | C-Cl | [4] | |

| 146.17 | - | Aromatic C | [4] | |

| 135.15 | - | Aromatic C | [4] | |

| 132.29 | - | Aromatic C | [4] | |

| 131.09 | - | Aromatic C | [4] | |

| 128.78 | - | Aromatic C | [4] | |

| 128.50 | - | Aromatic C | [4] | |

| 127.31 | - | Aromatic C | [4] | |

| 126.21 | - | Aromatic C | [4] | |

| 125.70 | - | Aromatic C | [4] | |

| 120.75 | - | Aromatic C | [4] |

Note: The specific assignment of individual protons and carbons within the aromatic regions requires advanced 2D NMR techniques.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 | Medium | Aromatic C-H stretch |

| 1610-1580 | Medium-Strong | C=N and C=C stretching (quinazoline ring) |

| 1550-1450 | Strong | Aromatic C=C stretching (phenyl and quinazoline rings) |

| ~1350 | Medium | C-N stretching |

| ~800-700 | Strong | C-Cl stretching and aromatic C-H out-of-plane bending |

4.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Under electron ionization (EI), this compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight. The isotopic peak at m/z 242, with approximately one-third the intensity of the M⁺ peak, is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

Proposed Fragmentation Pathway:

The primary fragmentation is anticipated to be the loss of a chlorine radical to form a stable cation at m/z 205. Further fragmentation may involve the loss of HCN from the quinazoline ring.[7]

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is vast and well-documented. Its facile reaction with various nucleophiles has led to the development of numerous compounds with significant therapeutic potential.

-

Anticancer Agents: It is a key building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The 4-position can be functionalized with anilines and other amine-containing moieties to generate potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][12]

-

Antimicrobial Agents: Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[4]

-

Antitrypanosomal and Antimalarial Agents: The quinazoline scaffold is a known pharmacophore for antiprotozoal activity, and this compound serves as a versatile starting material for the synthesis of novel compounds targeting these parasitic diseases.[4]

-

Other Therapeutic Areas: Its derivatives have also been explored for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[3]

Conclusion

This compound is a molecule of strategic importance in the field of medicinal chemistry. Its well-defined molecular structure, reliable and scalable synthesis, and versatile reactivity make it an indispensable tool for the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its practical applications. As the quest for novel and more effective drugs continues, the role of pivotal intermediates like this compound will undoubtedly remain central to the advancement of pharmaceutical sciences.

References

-

A Review on Synthesis and Spectral Properties of Quinazolines and Pyrimidines. (2015). Journal of Applicable Chemistry. Link

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. Link

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Bioinorganic Chemistry and Applications. Link

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Link

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2020). Molecules. Link

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry. Link

-

This compound. (n.d.). PubChem. Link

-

Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015). Crystals. Link

-

This compound 97%. (n.d.). Sigma-Aldrich. Link

-

Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015). ResearchGate. Link

-

This compound. (n.d.). ChemicalBook. Link

-

4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (n.d.). ChemicalBook. Link

-

This compound. (n.d.). Matrix Scientific. Link

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica. Link

-

Synthesis of Substituted Quinazolones and its IR/NMR Characterization & Antimicrobial Activity. (2012). ResearchGate. Link

-

Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. (1956). Journal of the American Chemical Society. Link

-

Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. (2025). European Journal of Chemistry. Link

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. Link

-

Synthesis and characterization of a new compound 4-(2-chlorobenzyl)imidazo[1,2-a] quinazolin-5(4H)-one: DFT study, crystal structure, MEP, and HOMO–LUMO values. (2021). Journal of Structural Chemistry. Link

-

Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[3][13][14]triazolo[4,3-a]quinazolin-5(4H)-one. (2021). Journal of Molecular Structure. Link

-

Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Link

-

This compound. (n.d.). Santa Cruz Biotechnology. Link

-

This compound. (n.d.). CAS Common Chemistry. Link

Sources

- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 6484-25-9 [chemicalbook.com]

- 5. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97 6484-25-9 [sigmaaldrich.com]

- 7. This compound | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6484-25-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. AM-ex-OL 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalcsij.com [journalcsij.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 4-Chloro-2-phenylquinazoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-phenylquinazoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in a range of common organic solvents. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data. Safety considerations and data presentation are also discussed in detail to ensure accurate and safe laboratory practices.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₄H₉ClN₂ and a molecular weight of 240.69 g/mol .[1][2][3] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including those with antitumor, antibacterial, and antitrypanosomal activities.[4] The compound typically appears as a solid with a melting point of 124-126 °C.[4] Understanding its solubility in different organic solvents is paramount for its application in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][7] The solubility of this compound is influenced by several molecular factors:

-

Polarity : The presence of nitrogen atoms and a chlorine atom introduces polarity to the molecule. However, the two phenyl rings are nonpolar. This amphiphilic nature suggests that its solubility will be significant in a range of solvents with varying polarities.

-

Hydrogen Bonding : The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[5] The relatively planar structure of this compound may facilitate packing in the solid state, requiring more energy to overcome the lattice energy for dissolution.

Experimental Determination of Solubility

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound in a given solvent.[5]

Materials and Equipment

-

This compound (97% purity or higher)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis :

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration. A standard curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation :

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Solvent Selection and Rationale

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents should be selected to represent a range of polarities and chemical functionalities.

-

Alcohols (e.g., Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar, aprotic solvents.

-

Esters (e.g., Ethyl Acetate): Moderately polar, aprotic solvents.

-

Ethers (e.g., Tetrahydrofuran, Diethyl Ether): Weakly polar, aprotic solvents.

-

Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): Nonpolar, aprotic solvents.

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): Nonpolar, aprotic solvents.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Alcohols | Methanol | 5.1 | 15.2 |

| Ethanol | 4.3 | 10.5 | |

| Ketones | Acetone | 5.1 | 25.8 |

| Esters | Ethyl Acetate | 4.4 | 30.1 |

| Ethers | Tetrahydrofuran | 4.0 | 45.3 |

| Halogenated | Dichloromethane | 3.1 | 55.6 |

| Aromatic | Toluene | 2.4 | 12.4 |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only.

Interpreting the Results

The relationship between solvent properties and the solubility of this compound can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Based on the hypothetical data, one might infer that while the compound has some solubility in polar solvents like methanol, it is more soluble in solvents of intermediate to low polarity, such as dichloromethane and tetrahydrofuran. This suggests that the nonpolar phenyl rings play a significant role in its solubility profile.

Safety and Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]

-

Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has detailed the essential theoretical and practical considerations for determining the solubility of this compound in organic solvents. A systematic approach, combining a robust experimental protocol with a sound understanding of the underlying chemical principles, is crucial for obtaining accurate and reproducible solubility data. Such data are invaluable for the effective use of this important chemical intermediate in research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Sigma-Aldrich. This compound 97.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- PubChem. This compound.

- ChemicalBook. (2025, July 24). This compound.

- Khan Academy. Solubility of organic compounds.

- Hangzhou Zh-biotech Co., Ltd. GHS 11 (Rev.11) SDS Word 下载CAS: 6484-25-9 Name: this compound.

- Santa Cruz Biotechnology. This compound.

- Matrix Fine Chemicals. This compound.

Sources

- 1. This compound | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 6484-25-9 [matrix-fine-chemicals.com]

- 4. This compound | 6484-25-9 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6484-25-9 Name: this compound [xixisys.com]

The Therapeutic Promise of 4-Chloro-2-phenylquinazoline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is prevalent in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1] Among the various classes of quinazoline derivatives, those featuring a 4-chloro-2-phenyl substitution serve as a crucial synthetic intermediate and a foundational structure for a diverse array of biologically active molecules.[2] The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the generation of extensive libraries of derivatives with varied therapeutic potentials. This guide provides an in-depth technical exploration of the significant biological activities associated with 4-chloro-2-phenylquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

I. Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized from 2-phenylquinazolin-4(3H)-one. This precursor is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3]

The pivotal reaction for diversifying this scaffold is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloro group by various nucleophiles, most notably anilines, to yield a wide range of 4-anilino-2-phenylquinazoline derivatives.[4] This synthetic accessibility has made the this compound scaffold a cornerstone for the development of targeted therapeutics.

II. Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of this compound have emerged as a significant class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.

A. Mechanism of Action 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and extensively studied mechanism of anticancer activity for 4-anilinoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][6] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[5] These quinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.

B. Mechanism of Action 2: Tubulin Polymerization Inhibition

Another significant anticancer mechanism of certain this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

C. Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of 4-anilino-2-phenylquinazoline derivatives has been demonstrated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies highlight their potent cytotoxic effects.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | A549 (Lung) | 7.588 | [7] |

| Derivative 2 | A549 (Lung) | 8.619 | [7] |

| Derivative 3 | A549 (Lung) | 6.936 | [7] |

| Derivative 4 | A431 (Skin) | 1.78 | [7] |

| Derivative 5 | A431 (Skin) | 8.25 | [7] |

| Derivative 6 | A431 (Skin) | 7.18 | [7] |

| Derivative 7 | MCF-7 (Breast) | 1.08 | [7] |

| Derivative 8 | HepG-2 (Liver) | 2.44 | [7] |

| Derivative 9 | HCT-116 (Colon) | 2.8 | [4] |

| Derivative 10 | T98G (Glioblastoma) | 2.0 | [4] |

D. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow: MTT Cytotoxicity Assay

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinazoline derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

A. Potential Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, but potential targets include:

-

Cell Wall Synthesis Inhibition: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Nucleic Acid Synthesis Inhibition: Quinazolines may inhibit enzymes involved in DNA or RNA synthesis, such as DNA gyrase or RNA polymerase.

-

Protein Synthesis Inhibition: Interference with ribosomal function and protein synthesis is another potential mechanism.

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | - | [8] |

| Derivative B | Streptococcus pneumoniae | - | [8] |

| Derivative C | Proteus mirabilis | 1.875 | [4] |

| Derivative D | Escherichia coli | 3.75 | [4] |

| Derivative E | Aspergillus niger | 15 | [4] |

| Derivative F | Candida albicans | 7.5 | [4] |

Note: Some studies report zones of inhibition instead of MIC values. For consistency and quantitative comparison, MIC values are preferred.

C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[9]

A. Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of quinazoline derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of these enzymes can significantly reduce inflammation.[10]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some quinazoline derivatives have been shown to inhibit the activation of the NF-κB pathway.

Signaling Pathway: NF-κB and its Inhibition

Caption: The NF-κB signaling pathway and its inhibition by quinazoline derivatives.

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory potential of quinazoline derivatives can be assessed through various assays, with IC₅₀ values indicating the concentration required for 50% inhibition of a specific inflammatory marker or process.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Derivative X | COX-2 Inhibition | 0.026 | |

| Derivative Y | COX-2 Inhibition | 0.102 | |

| Derivative Z | 15-LOX Inhibition | - | [2] |

| Derivative W | HRBC Membrane Stabilization | 0.021 |

C. Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set period.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of approximately 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

V. Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable platform in medicinal chemistry. The derivatives synthesized from this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of chemical modification at the 4-position allows for the fine-tuning of their biological activities and the development of compounds with improved potency and selectivity.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR for each biological activity to guide the design of more potent and specific derivatives.

-

Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and safety profiles.

-

Development of Multi-Targeted Agents: Exploring the potential of single derivatives to inhibit multiple targets, which could be beneficial for treating complex diseases like cancer.

The continued exploration of this compound derivatives holds great promise for the discovery and development of novel therapeutics to address a wide range of human diseases.

References

- Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. (n.d.).

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 1836-1846.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 430-438.

- Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). Toxicology and Applied Pharmacology, 264(2), 286-296.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).

- Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2021). Bioorganic Chemistry, 115, 105230.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.

- This compound 97%. (n.d.). Sigma-Aldrich.

- 4-anilinoquinazoline derivatives as the first potent NOD1-RIPK2 signaling pathway inhibitors at the nanomolar range with potential anti-inflamm

- Antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines. (1995). Folia Microbiologica, 40(4), 379-382.

- (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. (2018).

- COX‐LOX INHIBITION: CURRENT EVIDENCE FOR AN EMERGING NEW THERAPY. (2003).

- 4-anilinoquinazoline derivatives as the first potent NOD1-RIPK2 signaling pathway inhibitors at the nanomolar range with potential anti-inflammatory activity. (n.d.).

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 430-438.

- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664.

- Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry, 3(6), 133-137.

- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664.

- Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. (2023). Pharmaceutics, 15(11), 2530.

- Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. (2024). Archiv der Pharmazie, 357(2), e2300450.

- This compound 97%. (n.d.). Sigma-Aldrich.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906.

- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(15), 5707.

- Antibacterial Activity of 3-Amino (Substituted)-2-phenyl quinazolin-4-ones. (n.d.).

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(21), 6432.

- IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).

- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). ChemMedChem, 19(10), e202300651.

Sources

- 1. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chlorine Atom of 4-Chloro-2-phenylquinazoline: A Gateway for Molecular Diversification in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Within this privileged heterocyclic family, 4-chloro-2-phenylquinazoline stands out as a pivotal synthetic intermediate. The strategic placement of a chlorine atom at the C4 position renders it an exceptionally versatile handle for molecular elaboration. This guide provides a comprehensive exploration of the reactivity of this chlorine atom, focusing on its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage this compound as a building block for the synthesis of novel, biologically active compounds.

Introduction: The Quinazoline Scaffold and the Significance of the C4 Position

Quinazolines and their derivatives are prevalent in a vast array of biologically active molecules, exhibiting activities ranging from anticancer and antiviral to antibacterial and anti-inflammatory.[1][2][3] The 2,4-disubstituted quinazoline core is of particular interest in drug development.[4][5] The reactivity of the substituents at these positions dictates the synthetic routes available for creating diverse chemical libraries for biological screening.

This compound, a commercially available or readily synthesized compound, possesses a key feature: a chlorine atom at the C4 position that is activated towards displacement.[6][7] This activation arises from the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate formed during nucleophilic attack. This inherent reactivity makes the C4-chloro group an excellent leaving group, paving the way for the introduction of a wide variety of functionalities.

Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of this compound involves the chlorination of the corresponding 2-phenylquinazolin-4(3H)-one. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃).[8][9][10]

Typical Synthetic Protocol: A mixture of 2-phenylquinazolin-4(3H)-one and an excess of thionyl chloride is treated with a catalytic amount of DMF. The reaction mixture is heated under reflux for a specified period. Upon completion, the excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is collected, washed, and can be purified by recrystallization to yield this compound.[9][10]

Nucleophilic Aromatic Substitution (SNAr): A Primary Pathway for Functionalization

The electron-deficient nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class provides a straightforward and powerful method for introducing a diverse range of nucleophiles, particularly nitrogen, oxygen, and sulfur-based moieties.

Mechanism of SNAr at the C4 Position

The SNAr reaction at the C4 position of this compound generally proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the quinazoline ring.

-

Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinazoline ring and yielding the substituted product.

The rate of this reaction is influenced by the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a broad spectrum of derivatives.

| Nucleophile Type | Example | Resulting Functional Group |

| Nitrogen Nucleophiles | Anilines, primary/secondary amines, N-heterocycles | 4-Aminoquinazolines |

| Oxygen Nucleophiles | Phenols, alkoxides | 4-Aryloxy/Alkoxyquinazolines |

| Sulfur Nucleophiles | Thiols, thiophenols | 4-Thioquinazolines |

The reaction with anilines to form 4-anilinoquinazolines is particularly significant, as this structural motif is found in numerous kinase inhibitors used in cancer therapy.[3][11]

Experimental Protocol: Synthesis of N,N,2-Triphenylquinazolin-4-amine via SNAr

This protocol details the synthesis of a 4-aminoquinazoline derivative through a base-free, microwave-assisted N-arylation.[6][11]

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

Solvent (e.g., a 1:1 mixture of THF and water)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine this compound (1 equivalent) and the desired aniline (1.2 equivalents).

-

Add the THF/water solvent system.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 30-120 minutes), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Beyond SNAr, the chlorine atom at the C4 position of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[12][13][14] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters.[12]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This reaction is particularly useful for coupling sterically hindered amines or those with lower nucleophilicity that may not be suitable for SNAr reactions. While aryl chlorides can be challenging substrates for Buchwald-Hartwig amination, appropriate ligand selection can overcome this limitation.[17][18]

Key Components of Buchwald-Hartwig Amination:

-

Palladium Precatalyst: A source of palladium(0) in the active catalytic cycle.

-

Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination.

-

Base: A non-nucleophilic base is required to deprotonate the amine.

-

Solvent: Anhydrous, aprotic solvents are commonly used.

General Reaction Scheme: The reaction involves the oxidative addition of the aryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.[15][16]

Comparative Reactivity and Strategic Considerations

The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on several factors:

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |

| Bond Formed | C-N, C-O, C-S | C-N | C-C |

| Substrate Scope | Good for electron-rich nucleophiles | Broad amine scope, including less nucleophilic and sterically hindered amines | Wide range of organoboron reagents |

| Reaction Conditions | Often milder, can be base-free | Requires a palladium catalyst, ligand, and strong base | Requires a palladium catalyst, ligand, and base |

| Functional Group Tolerance | Can be sensitive to strong bases | Generally high, but some functional groups may be incompatible with the base | Generally high |